3H-[1,2,4]Oxadiazolo[4,3-C]pyrimidine
Description
Properties
CAS No. |
136098-15-2 |
|---|---|
Molecular Formula |
C5H5N3O |
Molecular Weight |
123.115 |
IUPAC Name |
3H-[1,2,4]oxadiazolo[4,3-c]pyrimidine |
InChI |
InChI=1S/C5H5N3O/c1-2-6-3-8-4-9-7-5(1)8/h1-3H,4H2 |
InChI Key |
KCABLLBSGJUPAB-UHFFFAOYSA-N |
SMILES |
C1N2C=NC=CC2=NO1 |
Synonyms |
3H-[1,2,4]Oxadiazolo[4,3-c]pyrimidine(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Table 1: Physical and Spectral Properties of Selected Heterocyclic Compounds
Key Findings
(i) Electronic and Steric Effects in Annelated Systems
- Oxadiazolo vs. Triazolo Derivatives : The annelation position significantly impacts electronic environments. For instance, in triazolo[4,3-c]pyrimidine (9), C3-H and C5-H protons appear downfield (δ 8.5 and 8.2, respectively) compared to triazolo[1,5-c]pyrimidine (8) (δ 8.0 and 7.6), due to increased electron withdrawal from the triazole ring .
- Bis-Oxadiazolo Systems: The bis-oxadiazolo derivative (16) exhibits a higher mp (170–172°C) than monosystem 4, attributed to increased rigidity and π-stacking from dual annelation .
(ii) Reactivity and Stability
- Degradation Tendencies: Oxadiazolo-pyrimidines like compound 4 degrade into pyrimidinones under ambient conditions, whereas triazolo derivatives (e.g., 8 and 9) show stability under reflux but isomerize in acidic or thermal conditions .
- Isomerization Dynamics: Triazolo[4,3-c]pyrimidines (e.g., 9) isomerize to triazolo[1,5-c]pyrimidines (e.g., 8) in ethanol with formic acid, highlighting their configurational lability .
Q & A
Q. What are the optimal synthetic routes for 3H-[1,2,4]Oxadiazolo[4,3-C]pyrimidine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step pathways with careful optimization of reagents, solvents, and catalysts. For example:
- Step 1: Condensation of amidine hydrochlorides with heterocyclic precursors in THF using triethylamine (EtN) at room temperature for 48 hours .
- Step 2: Cyclization via reflux in pyridine (10 hours) or POCl with dimethylaniline (MeNPh) at 105–110°C (3 hours) to form the oxadiazolo-pyrimidine core .
- Purification: Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to achieve >95% purity .
Key Optimization Parameters:
| Parameter | Optimal Condition | Source |
|---|---|---|
| Solvent | THF (Step 1); Dioxane (Step 2) | |
| Catalyst | POCl/MeNPh | |
| Reaction Time | 48 hours (Step 1); 3 hours (Step 2) |
Q. Which characterization techniques are most effective for confirming the structure of oxadiazolo-pyrimidine derivatives?
Methodological Answer:
- 1H/13C NMR: Focus on diagnostic peaks:
- Pyrimidine protons (δ 8.2–8.9 ppm) and oxadiazole protons (δ 6.5–7.3 ppm) .
- Carbonyl carbons (δ 160–170 ppm) for the oxadiazole ring .
- LC-MS: Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns to rule out structural isomers .
- Elemental Analysis: Validate C, H, N ratios within ±0.3% of theoretical values .
Q. How can impurities be systematically identified and minimized during synthesis?
Methodological Answer:
- Common Impurities: Unreacted intermediates (e.g., amidines) or by-products from incomplete cyclization.
- Mitigation Strategies:
- Monitor reaction progress via TLC (R values: 0.3–0.5 in ethyl acetate/hexane).
- Use scavenger resins (e.g., polymer-bound sulfonic acid) to trap excess reagents .
- Optimize stoichiometry (e.g., 1.2:1 molar ratio of POCl to precursor) to drive reactions to completion .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data interpretation for complex analogs?
Methodological Answer:
- Contradiction Example: Overlapping NMR signals in polycyclic derivatives.
- Resolution Tactics:
- 2D NMR (HSQC, HMBC): Assign protons to carbons and confirm through-space couplings (e.g., correlations for ring connectivity) .
- X-ray Crystallography: Resolve ambiguous structures using single-crystal data (e.g., C–C bond lengths: 1.36–1.42 Å for aromatic systems) .
- Computational Validation: Compare experimental shifts with DFT-calculated values (RMSD < 2 ppm) .
Q. How can computational methods predict the reactivity of oxadiazolo-pyrimidine cores in nucleophilic substitutions?
Methodological Answer:
- DFT Studies: Calculate Fukui indices to identify electrophilic sites (e.g., C-5 of the pyrimidine ring).
- Mechanistic Insights:
Q. What methodologies enable the integration of oxadiazolo-pyrimidine cores into polycyclic systems?
Methodological Answer:
- Cyclization Strategies:
- Thermal Cyclization: React with 1,3-dicarbonyl compounds at 120°C to form fused pyrido-pyrimidines .
- Acid-Catalyzed Ring Closure: Use formic acid (HCOOH, 80°C) to generate thieno-pyridine hybrids .
- Biological Relevance:
- Polycyclic derivatives (e.g., pyridino-thieno-triazolo-pyrimidines) show enhanced kinase inhibition (IC: 0.1–5 μM) compared to monocyclic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
